Bienvenue dans la boutique en ligne BenchChem!

1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(o-tolyl)urea

Opioid receptor pharmacology G protein signaling Biased agonism

1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(o-tolyl)urea (CAS 1428367-46-7), designated ID110460003, is a synthetic small-molecule urea derivative (C20H25N3O2, MW 339.43) developed by Ildong Pharmaceutical Co., Ltd. It was computationally discovered via 430,000 molecular docking simulations to the μ-opioid receptor and experimentally validated as a G protein-biased dual agonist at both μ- (OPRM) and δ- (OPRD) opioid receptors, functioning as a full agonist at OPRM while exhibiting very weak partial agonism for the β-arrestin-2 pathway.

Molecular Formula C20H25N3O2
Molecular Weight 339.439
CAS No. 1428367-46-7
Cat. No. B2580705
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(o-tolyl)urea
CAS1428367-46-7
Molecular FormulaC20H25N3O2
Molecular Weight339.439
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)NCC(C2=CC3=C(C=C2)OCC3)N(C)C
InChIInChI=1S/C20H25N3O2/c1-14-6-4-5-7-17(14)22-20(24)21-13-18(23(2)3)15-8-9-19-16(12-15)10-11-25-19/h4-9,12,18H,10-11,13H2,1-3H3,(H2,21,22,24)
InChIKeyQINPAOZDUUKHIG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

ID110460003 (CAS 1428367-46-7): A Dual-Biased μ/δ-Opioid Agonist for Pain Research Procurement


1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(o-tolyl)urea (CAS 1428367-46-7), designated ID110460003, is a synthetic small-molecule urea derivative (C20H25N3O2, MW 339.43) developed by Ildong Pharmaceutical Co., Ltd. [1]. It was computationally discovered via 430,000 molecular docking simulations to the μ-opioid receptor and experimentally validated as a G protein-biased dual agonist at both μ- (OPRM) and δ- (OPRD) opioid receptors, functioning as a full agonist at OPRM while exhibiting very weak partial agonism for the β-arrestin-2 pathway [1]. The compound belongs to a three-member series (ID110460001, ID110460002, ID110460003) that shares a common dihydrobenzofuran-dimethylaminoethyl scaffold with divergent aryl-urea substituents, and was specifically designed to overcome amplification-induced bias misidentification that plagued prior biased agonists such as oliceridine and PZM21 [1].

Why Oliceridine, PZM21, or In-Class Analogs Cannot Substitute for ID110460003 in Biased Opioid Agonist Research


Biased agonism at opioid receptors is exquisitely sensitive to subtle structural modifications that alter the balance between G protein and β-arrestin-2 signaling. Even within the same ID110460 series, the three congeners diverge meaningfully in OPRD β-arrestin-2 recruitment (ID110460003: 2 ± 2% vs. ID110460002: 4.7 ± 0.8% vs. ID110460001: 7.4 ± 10.2%) and OPRM Hill slope (ID110460003: 1.5 vs. ID110460002: 0.9 vs. oliceridine: 0.4), indicating that the o-tolyl urea moiety of ID110460003 yields a distinct receptor binding mode and functional selectivity profile that cannot be replicated by its 4-fluorophenyl (ID110460002) or benzodioxin-acetamide (ID110460001) analogs [1]. Substituting with oliceridine or PZM21 would forfeit the dual μ/δ G protein bias that defines ID110460003, as these earlier compounds failed to demonstrate clinical benefit precisely because amplification artifacts in standard cAMP vs. β-arrestin-2 assays obscured their true partial agonist character [1]. The quantitative evidence below establishes that ID110460003 occupies a differentiated position in the biased agonist landscape.

Quantitative Differentiation Evidence for ID110460003 vs. Oliceridine, PZM21, ID110460001, and ID110460002


Highest OPRM G Protein Efficacy (GiEmax) Among All Biased Agonists Tested

ID110460003 achieved the highest GiEmax at OPRM among all five biased agonists evaluated in the cell-based GloSensor cAMP assay. Compared to oliceridine, which has been FDA-approved as a biased μ-agonist, ID110460003 delivered an 11.3% greater maximal G protein response. This superiority is reinforced by the compound's Hill slope of 1.5—the steepest among all tested compounds—indicating positive cooperativity and a more efficient receptor activation mechanism [1].

Opioid receptor pharmacology G protein signaling Biased agonism μ-Opioid receptor

Superior Intrinsic Efficacy at OPRM Confirmed by Furchgott Irreversible Antagonist Method

In the Furchgott irreversible antagonist assay using β-FNA to deplete functional OPRM receptors, ID110460003 maintained an Emax of 70.7 ± 2.9%, surpassing the full agonist DAMGO (64 ± 1.8%) and dramatically outperforming oliceridine (43 ± 3.8%) and PZM21 (47 ± 2.8%). This result demonstrates that ID110460003 possesses high intrinsic efficacy that is not an artifact of amplification from overexpressed receptor systems—a key failure mode that led to the misidentification of oliceridine and PZM21 as 'biased agonists' in prior studies [1].

Intrinsic efficacy Receptor reserve Furchgott analysis Irreversible antagonism

Near-Complete β-Arrestin-2 Quiescence at OPRD Defines the Dual-Bias Profile of ID110460003

At the δ-opioid receptor (OPRD), ID110460003 exhibited the lowest β-arrestin-2 recruitment among all five compounds tested, with an Emax of only 2 ± 2%, representing near-complete ablation of the β-arrestin-2 pathway at OPRD. This contrasts sharply with oliceridine (OPRD β-arrestin-2 Emax = 9.6 ± 16.2%) and ID110460001 (7.4 ± 10.2%), both of which show residual—albeit variable—β-arrestin-2 signaling at OPRD. Importantly, ID110460003 maintains robust G protein efficacy at OPRD (GiEmax = 94.6 ± 11.2%), comparable to PZM21 (98.3 ± 6.8%), establishing a true dual μ/δ G protein-biased profile [1].

δ-Opioid receptor β-arrestin-2 recruitment Functional selectivity Dual-biased agonism

Structural Basis of Differentiation: The o-Tolyl Urea Moiety Drives Unique Binding Mode

Molecular docking simulations revealed that ID110460003 engages OPRM via a strong salt bridge between its protonated dimethylamino nitrogen and Asp149³.³², a conserved interaction shared across the series. However, the o-tolyl urea substituent of ID110460003 uniquely positions the 2-methylphenyl group within a hydrophobic sub-pocket at the receptor's extracellular vestibule, a region not effectively occupied by the 4-fluorophenyl urea of ID110460002 or the benzodioxin-acetamide scaffold of ID110460001. This differentiated binding mode is hypothesized to confer the uniquely steep Hill slope (1.5) observed for ID110460003, reflecting enhanced ligand-receptor cooperativity [1].

Structure-activity relationship Molecular docking Scaffold differentiation Receptor binding mode

Distinct OPRM β-Arrestin-2 Recruitment Profile Compared to In-Class Analogs

At OPRM, ID110460003 exhibits a β-arrestin-2 Emax of 12.2 ± 4.3%, which is intermediate within the series: lower than ID110460002 (15.3 ± 3.6%) but comparable to ID110460001 (12.9 ± 0.6%). All three ID110460 compounds show higher OPRM β-arrestin-2 recruitment than oliceridine (2.4 ± 1.1%) or PZM21 (2.7 ± 0.8%). However, when considered alongside its superior GiEmax (112.2%), the resulting bias factor for ID110460003 reflects a distinct G protein vs. β-arrestin-2 ratio that is the product of both high G protein efficacy and moderate β-arrestin-2 recruitment—rather than simply suppressed β-arrestin-2 as seen with oliceridine [1].

β-arrestin-2 signaling μ-Opioid receptor Functional selectivity ratio Bias calculation

Research Procurement Scenarios Where ID110460003 (CAS 1428367-46-7) Provides Differentiated Value


Head-to-Head Benchmarking of Biased Agonist Platforms In Vitro

ID110460003 is well-suited as a reference compound in comparative biased agonism studies alongside oliceridine, PZM21, and its in-class analogs ID110460001/ID110460002. Its combination of the highest OPRM GiEmax (112.2%), steepest Hill slope (1.5), and high intrinsic efficacy confirmed by Furchgott analysis (70.7% Emax post-β-FNA) establishes a differentiated benchmark that exposes the partial agonist character of oliceridine and PZM21, which retain only 43% and 47% Emax under receptor-inactivated conditions [1]. Procurement of the full ID110460 series (001/002/003) enables systematic structure-activity relationship (SAR) dissection of how aryl-urea substituent variation modulates Hill slope, intrinsic efficacy, and OPRD bias.

Dual μ/δ Biased Agonist Mechanism-of-Action Studies

For research programs investigating the contribution of δ-opioid receptor G protein bias to analgesia without respiratory depression, ID110460003 offers the most complete dual-biased profile in the series: robust OPRD GiEmax (94.6%) paired with near-complete OPRD β-arrestin-2 quiescence (2 ± 2%) [1]. This profile is distinct from ID110460001 (OPRD β-arrestin-2 = 7.4%) and ID110460002 (4.7%), making ID110460003 the cleanest tool compound for isolating δ-receptor G protein-mediated effects in tissue or behavioral pharmacology experiments.

Computational Chemistry and Bias Prediction Model Validation

ID110460003 was identified through an iterative computational screening funnel involving 430,000 molecular docking poses, followed by experimental verification and a second-generation library built around the validated scaffold [1]. The compound's experimentally determined Hill slope (1.5) and intrinsic efficacy data provide a high-quality training data point for machine learning models that aim to predict biased signaling from docking scores or molecular dynamics trajectories. Its structural divergence from ID110460001 and ID110460002 (o-tolyl vs. 4-fluorophenyl vs. benzodioxin-acetamide) creates a valuable test case for in silico bias prediction algorithms.

Reference Standard for Amplification-Controlled Biased Agonist Screening

The paper's central methodological contribution is the demonstration that cAMP vs. β-arrestin-2 bias calculations are confounded by signal amplification when measured in receptor-overexpressing cell lines [1]. ID110460003, with its Furchgott-validated intrinsic efficacy, serves as a positive control for screening cascades that incorporate irreversible antagonist (β-FNA/β-CNA) pretreatment steps to discriminate true intrinsic efficacy from amplification artifacts—a workflow directly transferable to industrial opioid discovery programs seeking to avoid the clinical failures of oliceridine and PZM21.

Quote Request

Request a Quote for 1-(2-(2,3-Dihydrobenzofuran-5-yl)-2-(dimethylamino)ethyl)-3-(o-tolyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.